N-(2-benzoyl-4-bromophenyl)-2-chloro-5-nitrobenzamide
Overview
Description
N-(2-benzoyl-4-bromophenyl)-2-chloro-5-nitrobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoyl group, a bromine atom, a chlorine atom, and a nitro group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-bromophenyl)-2-chloro-5-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of 2-benzoylphenylamine, followed by nitration and chlorination reactions to introduce the nitro and chloro groups, respectively. The final step involves the formation of the benzamide linkage through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-bromophenyl)-2-chloro-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(2-benzoyl-4-bromophenyl)-2-chloro-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-bromophenyl)-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The nitro and benzoyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide
- N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamide
- N-(2-benzoyl-4-bromophenyl)-2-(4-isopropylphenyl)acetamide
Uniqueness
Compared to similar compounds, N-(2-benzoyl-4-bromophenyl)-2-chloro-5-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and chloro groups enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-2-chloro-5-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrClN2O4/c21-13-6-9-18(16(10-13)19(25)12-4-2-1-3-5-12)23-20(26)15-11-14(24(27)28)7-8-17(15)22/h1-11H,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQFTYNWCBABRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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